molecular formula C7H8BrFN2 B12434767 [(5-Bromo-2-fluorophenyl)methyl]hydrazine CAS No. 1016699-41-4

[(5-Bromo-2-fluorophenyl)methyl]hydrazine

Cat. No.: B12434767
CAS No.: 1016699-41-4
M. Wt: 219.05 g/mol
InChI Key: LENJGIDDPWQKEB-UHFFFAOYSA-N
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Description

[(5-Bromo-2-fluorophenyl)methyl]hydrazine is a chemical compound with the molecular formula C7H8BrFN2. It is a derivative of hydrazine, where the hydrazine moiety is attached to a 5-bromo-2-fluorophenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-fluorophenyl)methyl]hydrazine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-fluorophenyl)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield azides, while reduction with sodium borohydride can produce amines .

Scientific Research Applications

[(5-Bromo-2-fluorophenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(5-Bromo-2-fluorophenyl)methyl]hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • [(5-Bromo-2-methylphenyl)methyl]hydrazine
  • [(5-Fluoro-2-methylphenyl)methyl]hydrazine
  • [(5-Chloro-2-fluorophenyl)methyl]hydrazine

Uniqueness

[(5-Bromo-2-fluorophenyl)methyl]hydrazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

1016699-41-4

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2

InChI Key

LENJGIDDPWQKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CNN)F

Origin of Product

United States

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